molecular formula C25H22NP B14573035 N-Benzyl-4-(diphenylphosphanyl)aniline CAS No. 61564-27-0

N-Benzyl-4-(diphenylphosphanyl)aniline

Cat. No.: B14573035
CAS No.: 61564-27-0
M. Wt: 367.4 g/mol
InChI Key: VKZQNJBEWQNVSJ-UHFFFAOYSA-N
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Description

N-Benzyl-4-(diphenylphosphanyl)aniline is a substituted aniline derivative featuring a benzyl group attached to the nitrogen atom and a diphenylphosphanyl (-PPh₂) group at the para position of the aromatic ring.

Properties

CAS No.

61564-27-0

Molecular Formula

C25H22NP

Molecular Weight

367.4 g/mol

IUPAC Name

N-benzyl-4-diphenylphosphanylaniline

InChI

InChI=1S/C25H22NP/c1-4-10-21(11-5-1)20-26-22-16-18-25(19-17-22)27(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,26H,20H2

InChI Key

VKZQNJBEWQNVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-4-(diphenylphosphanyl)aniline can be synthesized through a multi-step process involving the reaction of benzyl chloride with 4-(diphenylphosphanyl)aniline. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene . The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(diphenylphosphanyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which N-Benzyl-4-(diphenylphosphanyl)aniline exerts its effects is primarily through its ability to coordinate with metal ions. The phosphanyl group acts as a strong electron-donating ligand, stabilizing metal complexes and enhancing their reactivity. This coordination can influence various molecular pathways, depending on the specific metal and reaction conditions involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Calix[4]arene-Based 1,3-Bis(diphenylphosphanyl) Derivatives

  • Structure : These derivatives incorporate two diphenylphosphanyl groups on a calix[4]arene macrocycle, creating a preorganized ligand framework .
  • Functionality : The diphenylphosphanyl groups enable selective metal coordination. For example, calixarene-derived diphosphonic acids exhibit size-selective extraction of rare earth metals, highlighting their utility in solvent extraction processes .
  • However, its monodentate phosphine ligand may offer less geometric control in metal complexes compared to multidentate calixarene systems .

N1,N1-Dimethyl-4-(Di[4-(dimethylamino)phenyl]phosphoryl)aniline

  • Structure: This compound replaces the diphenylphosphanyl group with a phosphoryl (-P=O) moiety and includes dimethylamino substituents on the aryl rings .
  • Electronic Effects: The phosphoryl group is electron-withdrawing, contrasting with the electron-donating diphenylphosphanyl group in the target compound. The dimethylamino groups further enhance electron density on the aromatic system .
  • Applications: Phosphoryl derivatives are often used in optoelectronics or as intermediates in organocatalysis, whereas diphenylphosphanyl-containing compounds are more commonly employed in metal-ligand systems .

n-Benzyl-4-(trifluoromethoxy)aniline

  • Structure : Features a trifluoromethoxy (-OCF₃) group at the para position instead of the diphenylphosphanyl group .
  • Reactivity : Such electron-withdrawing substituents are common in agrochemicals (e.g., nitralin derivatives in ), whereas electron-donating groups like -PPh₂ are more relevant to catalytic applications .

4-(Methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline (Nitralin)

  • Structure : Contains sulfonyl and nitro groups, creating a highly electron-deficient aromatic system .
  • The sulfonyl/nitro groups enhance stability and bioactivity but limit utility in electron-driven reactions .

Comparative Data Table

Compound Key Substituents Functional Groups Primary Applications Reference
N-Benzyl-4-(diphenylphosphanyl)aniline -N-Benzyl, -PPh₂ Phosphine, aniline Catalysis, metal coordination Inferred
Calix[4]arene-1,3-bis(diphenylphosphanyl) -PPh₂ (macrocyclic) Phosphine, macrocycle Solvent extraction, catalysis
N1,N1-Dimethyl-4-(phosphoryl)aniline -P=O, -N(CH₃)₂ Phosphoryl, dimethylamino Optoelectronics, organocatalysis
n-Benzyl-4-(trifluoromethoxy)aniline -OCF₃ Trifluoromethoxy Agrochemical intermediates
Nitralin -SO₂CH₃, -NO₂ Sulfonyl, nitro Herbicide

Key Research Findings and Implications

  • Electronic Tuning : The diphenylphosphanyl group in this compound provides a stronger electron-donating effect compared to phosphoryl or sulfonyl groups, making it superior for stabilizing electron-deficient metal centers in catalysis .
  • Steric Considerations : The benzyl group introduces moderate steric bulk, which could enhance enantioselectivity in asymmetric catalysis compared to smaller substituents (e.g., methyl groups in ) .
  • Synthetic Flexibility : The absence of a macrocyclic framework (unlike calixarene systems) simplifies functionalization, enabling rapid diversification for ligand optimization .

Q & A

Q. What synthetic methodologies are recommended for preparing N-Benzyl-4-(diphenylphosphanyl)aniline?

A modified reductive amination or cross-coupling approach can be adapted. For example, a general procedure involves reacting a pre-functionalized aniline derivative (e.g., 4-bromoaniline) with benzylamine and diphenylphosphine under palladium-catalyzed conditions. Key steps include:

  • Substrate preparation : Use (Z)-imine intermediates for stereochemical control (as demonstrated for analogous compounds) .
  • Workup : Hydrolysis under basic conditions (e.g., 1 M NaOH) to isolate the product.
  • Yield optimization : Adjust reaction time (8–12 hours) and catalyst loading (e.g., Pd(dba)₂) to improve efficiency.
Reaction Parameter Typical Range
Temperature80–100°C
CatalystPd(dba)₂, 5 mol%
SolventToluene or THF

Q. How can spectroscopic techniques validate the structure of This compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and benzyl/phosphanyl substituents. For example, the benzyl methylene group appears as a singlet near δ 4.3 ppm .
  • ³¹P NMR : A sharp singlet near δ –15 to –20 ppm confirms the diphenylphosphanyl group.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ at m/z ≈ 438.2).

Q. Which computational methods are suitable for predicting electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is effective for modeling:

  • HOMO-LUMO gaps : To assess redox activity .
  • Phosphorus coordination geometry : Optimize bond angles and ligand-field effects.
  • Solvent effects : Use implicit solvation models (e.g., PCM) for reaction simulations.

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis?

The diphenylphosphanyl group acts as a σ-donor and π-acceptor, stabilizing metal centers (e.g., Pd, Ru) in cross-coupling or hydrogenation reactions. Advanced studies should:

  • Evaluate ligand-metal binding constants : Use UV-vis titration or isothermal calorimetry.
  • Compare catalytic turnover (TON) : Test against ligands like PPh₃ or Xantphos.
  • Mechanistic probes : Employ DFT to map reaction pathways (e.g., oxidative addition steps) .

Q. What environmental fate and degradation pathways are relevant for this compound?

  • Biodegradation : Screen for bacterial strains expressing aniline dioxygenase, which may cleave the aromatic amine group. Note that high aniline concentrations can inhibit enzyme activity .
  • Soil mobility : Use column experiments to study adsorption/desorption in loam or clay soils. Pumping speeds >0.5 L/min enhance vertical migration but reduce biodegradation efficiency .
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor by HPLC for byproducts (e.g., oxidized phosphine oxides).

Q. How can contradictions in experimental vs. computational data be resolved?

  • Thermochemical accuracy : Address discrepancies in bond dissociation energies by incorporating exact-exchange terms in DFT functionals (e.g., Becke’s 1993 method) .
  • Steric effects : Molecular dynamics (MD) simulations can clarify deviations in catalytic activity caused by benzyl group rotation.

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